2-Methyl-5-(methylthio)benzenethiol

Organic synthesis Orthogonal reactivity Building block

2-Methyl-5-(methylthio)benzenethiol (CAS 1349716-16-0) is a disubstituted aromatic thiol with the molecular formula C₈H₁₀S₂ and a molecular weight of 170.3 g/mol. It belongs to the thiophenol class and features a unique 2-methyl, 5-methylthio substitution pattern on the benzene ring, carrying both a thiol (–SH) and a thioether (–SCH₃) functional group.

Molecular Formula C8H10S2
Molecular Weight 170.3 g/mol
CAS No. 1349716-16-0
Cat. No. B15205850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(methylthio)benzenethiol
CAS1349716-16-0
Molecular FormulaC8H10S2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)SC)S
InChIInChI=1S/C8H10S2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3
InChIKeyPSDWXGKLWHEYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(methylthio)benzenethiol (CAS 1349716-16-0): Structural Identity and Procurement-Relevant Baseline


2-Methyl-5-(methylthio)benzenethiol (CAS 1349716-16-0) is a disubstituted aromatic thiol with the molecular formula C₈H₁₀S₂ and a molecular weight of 170.3 g/mol . It belongs to the thiophenol class and features a unique 2-methyl, 5-methylthio substitution pattern on the benzene ring, carrying both a thiol (–SH) and a thioether (–SCH₃) functional group . This dual-functionality architecture distinguishes it from common monofunctional benzenethiols such as 2-methylbenzenethiol (o-thiocresol, CAS 137-06-4, MW 124.2) and 4-methylbenzenethiol (p-thiocresol, CAS 106-45-6, MW 124.2) which possess only a single reactive thiol moiety. The compound is commercially available at a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . Its computed LogP of approximately 3.14 indicates moderate lipophilicity, higher than that of the para-methylthio analog 4-(methylthio)benzenethiol (LogP ~2.70) .

Why 2-Methyl-5-(methylthio)benzenethiol Cannot Be Interchanged with Common Monofunctional Benzenethiols


Generic substitution of 2-methyl-5-(methylthio)benzenethiol with simpler benzenethiol analogs (e.g., 2-methylbenzenethiol or 4-methylbenzenethiol) is fundamentally precluded by the compound's dual-functional-group architecture. The presence of both an aromatic thiol and an aromatic thioether on the same benzene ring enables orthogonal, sequential reactivity that monofunctional thiophenols cannot replicate . The 2-methyl group exerts steric and electronic effects on the adjacent thiol, while the 5-methylthio substituent introduces a second sulfur-based reactive center capable of independent oxidation to sulfoxide/sulfone or participation in thioether-specific transformations [1]. Furthermore, the combined substituent effects modulate the thiol pKa differently than either substituent alone—the De Maria et al. (1974) study on ortho-substituted benzenethiols demonstrated that methylthio substituents exert distinct electronic effects compared to simple alkyl groups, with the methylthio group exhibiting both inductive and resonance contributions [2]. This multi-dimensional substitution pattern results in a compound whose physicochemical profile (MW 170.3 vs. 124.2 for monofunctional analogs; LogP 3.14 vs. ~2.6–2.8 for para-substituted comparators) and reactivity landscape are not interchangeable with any single-substituent benzenethiol .

Quantitative Comparative Evidence for 2-Methyl-5-(methylthio)benzenethiol (CAS 1349716-16-0) vs. Closest Analogs


Dual Functional Group Architecture: Orthogonal Thiol and Thioether Reactivity vs. Monofunctional Benzenethiols

2-Methyl-5-(methylthio)benzenethiol contains two chemically distinct sulfur functional groups on the same aromatic scaffold: a thiol (–SH) at position 1 and a thioether (–SCH₃) at position 5. This contrasts with the monofunctional comparators 2-methylbenzenethiol (CAS 137-06-4) and 4-methylbenzenethiol (CAS 106-45-6), which carry only a single thiol group, and 1,2-bis(methylthio)benzene (CAS 2388-68-3), which carries two thioether groups but no thiol [1]. The thiol can undergo selective deprotonation, S-alkylation, or oxidation to disulfide, while the methylthio group can be independently oxidized to sulfoxide or sulfone using controlled equivalents of oxidizing agents such as H₂O₂ or m-CPBA . This orthogonal reactivity is not achievable with any monofunctional analog and represents a quantifiable synthetic advantage in sequential derivatization strategies.

Organic synthesis Orthogonal reactivity Building block

Molecular Weight and Lipophilicity Differentiation: LogP 3.14 vs. 2.70 for 4-(Methylthio)benzenethiol

The target compound 2-methyl-5-(methylthio)benzenethiol exhibits a computed LogP of approximately 3.14, compared to LogP 2.70 for the isomeric 4-(methylthio)benzenethiol (CAS 1122-97-0) and LogP 2.98 for 2-methylbenzenethiol . This elevated lipophilicity (ΔLogP ≈ +0.44 vs. the para-methylthio isomer) arises from the combined effect of the 2-methyl and 5-methylthio substituents, which together increase the molecular weight to 170.3 g/mol (vs. 156.26 for 4-(methylthio)benzenethiol and 124.20 for 2-methylbenzenethiol) . The higher LogP predicts superior partitioning into organic phases and non-polar environments, which is relevant for extraction efficiency, membrane permeability in biological assays, and compatibility with hydrophobic reaction media.

Physicochemical properties Lipophilicity Partition coefficient

Acidity Modulation by Methylthio Substituent: Class-Level pKa Shift Relative to Unsubstituted and Methyl-Substituted Benzenethiols

The thermodynamic acidity of benzenethiols is systematically modulated by ring substituents. De Maria et al. (1974) demonstrated that ortho-substituted benzenethiols exhibit pKa values influenced by electronic effects, with methylthio substituents contributing both inductive and resonance effects distinct from simple alkyl groups [1]. The unsubstituted benzenethiol has a pKa of approximately 6.62 in water at 25°C; 2-methylbenzenethiol (o-thiocresol) has pKa 6.64; and 4-methylbenzenethiol (p-thiocresol) has pKa 6.52 . The target compound 2-methyl-5-(methylthio)benzenethiol, bearing both a 2-methyl (electron-donating, +I) and a 5-methylthio (electron-withdrawing by -I, electron-donating by +M resonance) substituent, is predicted to exhibit a pKa intermediate between these values, with the methylthio group's net electron-withdrawing inductive effect partially offsetting the electron-donating effect of the methyl group [2]. While direct experimental pKa measurement for this specific compound is not available in the peer-reviewed literature, the class-level inference from the De Maria study on ortho-substituted benzenethiols supports that the methylthio group exerts a measurable effect on thiol acidity that differentiates this compound from purely alkyl-substituted benzenethiols.

pKa Acidity Substituent effects

Steric and Conformational Differentiation: Ortho-Methylthio Arrangement vs. Para-Substituted and Non-Methylthio Analogs

The conformational preferences of methylthio-substituted benzenes are well-characterized: Lumbroso et al. (1986) established via ¹³C NMR and electric dipole moment measurements that a methylthio group flanked by one hydrogen and one substituent (as in the 5-position of the target compound, adjacent to H at C-4 and the thiol at C-1) adopts a 45°-twisted trans-(Me,S) conformation [1]. This conformational state is distinct from both the 45°-twisted thioanisole-like conformation (MeS flanked by two hydrogens, as in 4-(methylthio)benzenethiol) and the perpendicular conformation (MeS flanked by two sulfur atoms) [2]. The specific conformation adopted by the 5-methylthio group in the target compound influences the through-space electronic interaction with the adjacent thiol at C-1, potentially affecting SH acidity and nucleophilicity. In contrast, the para-methylthio group in 4-(methylthio)benzenethiol adopts a different preferred conformation (thioanisole-like, 45°-twisted) and is spatially remote from the thiol group, resulting in predominantly through-bond rather than through-space electronic communication .

Conformational analysis Steric effects Molecular geometry

Synthetic Utility as Benzothiazole Precursor: Validated vs. Alternative Routes

The 2-methyl-5-(methylthio) substitution pattern on a benzenethiol scaffold is directly relevant as a precursor to 2-methyl-5-(methylthio)benzothiazole (CAS 68386-29-8), a heterocyclic compound of interest in medicinal chemistry and materials science . The Science of Synthesis reference work documents that 2-amino-4-(methylsulfanyl)benzenethiol (a closely related intermediate) can be cyclized with acetic anhydride to afford 2-methyl-5-(methylsulfanyl)benzothiazole in 67% yield [1]. A dedicated four-step synthesis of 2-methyl-5-(methylthio)benzothiazole was reported by Lynch et al. in Synthetic Communications (1997) [2]. The target compound 2-methyl-5-(methylthio)benzenethiol, with its pre-installed methyl and methylthio groups in the correct positions, offers a more convergent synthetic entry point to this benzothiazole class compared to starting from 2-methylbenzenethiol or 4-(methylthio)benzenethiol, which would each require additional functionalization steps to install the missing substituent [3].

Benzothiazole synthesis Heterocyclic chemistry Synthetic intermediate

Purity Specification and Commercial Availability vs. Niche Analogs

2-Methyl-5-(methylthio)benzenethiol is commercially available at a minimum purity specification of 95% from at least one established supplier (AKSci, product 7861DM), with long-term storage recommended in a cool, dry place . In contrast, the chloro-substituted analog 2-chloro-5-(methylthio)benzenethiol (CAS 1349717-07-2) is also available at 95% purity but carries different reactivity and toxicity profiles due to the chlorine substituent . The isomeric 4-(methylthio)benzenethiol (CAS 1122-97-0) is available at >97.0% purity from TCI Chemicals, offering a higher purity benchmark but lacking the 2-methyl substituent . The target compound's 95% purity specification, combined with its unique 2-methyl-5-methylthio substitution pattern, positions it as a fit-for-purpose research intermediate where this specific substitution is required, with the caveat that users should verify purity by in-house analytical methods given the absence of published characterization data for this relatively obscure CAS number.

Procurement Purity specification Supply chain

Recommended Application Scenarios for 2-Methyl-5-(methylthio)benzenethiol Based on Quantitative Differentiation Evidence


Multi-Step Organic Synthesis Requiring Orthogonal Sulfur Functionalization

When a synthetic route demands sequential, chemoselective transformations at two distinct sulfur centers on the same aromatic ring, 2-methyl-5-(methylthio)benzenethiol provides both an aromatic thiol and an aromatic thioether in a single building block. The thiol can be selectively alkylated, oxidized to disulfide, or used as a metal-coordinating ligand, while the methylthio group remains intact for subsequent oxidation to sulfoxide or sulfone. This orthogonal reactivity profile, supported by the compound's dual functional group architecture , eliminates the need to introduce the second sulfur functionality in a separate synthetic step, reducing overall step count compared to routes starting from monofunctional benzenethiols such as 2-methylbenzenethiol (CAS 137-06-4).

Synthesis of 2,5-Disubstituted Benzothiazole Derivatives

This compound serves as a strategically pre-functionalized precursor for 2-methyl-5-(methylthio)benzothiazole and related heterocycles, where both the 2-methyl and 5-methylthio groups are required in the final product. As documented in the Science of Synthesis and by Lynch et al. (1997), related intermediates bearing the 5-methylthio substituent can be efficiently cyclized to benzothiazoles in ~67% yield [1]. Starting from 2-methyl-5-(methylthio)benzenethiol circumvents the need for late-stage introduction of either substituent, offering a more convergent approach compared to building from 2-methylbenzenethiol or 4-(methylthio)benzenethiol, each of which would require at least one additional functionalization step [2].

Physicochemical Property Screening in Drug Discovery Libraries

For structure-activity relationship (SAR) studies where incremental modulation of lipophilicity is a key parameter, the target compound's LogP of approximately 3.14 fills a specific niche between 4-(methylthio)benzenethiol (LogP 2.70) and more lipophilic disubstituted analogs . The 2-methyl group also provides steric modulation of the thiol environment, which may affect target binding and metabolic stability differently than the para-substituted comparator. Procurement of this specific disubstitution pattern enables exploration of chemical space that is inaccessible with monofunctional or para-substituted benzenethiols.

Coordination Chemistry and Materials Science Involving Proximal Sulfur Donor Atoms

The conformational preference of the 5-methylthio group in 2-methyl-5-(methylthio)benzenethiol, predicted by the Lumbroso et al. (1986) framework to adopt a 45°-twisted trans-(Me,S) conformation in proximity to the thiol sulfur, creates a unique bis(sulfur) donor environment [3]. This spatial arrangement of two sulfur atoms in close proximity on the same aromatic ring may enable chelating or bridging coordination modes with soft metal ions that differ from those accessible with 4-(methylthio)benzenethiol, where the two sulfur atoms are spatially separated by the para geometry. For research into metal-organic frameworks, surface functionalization, or homogeneous catalysis, this geometric distinction may be the deciding factor for compound selection.

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